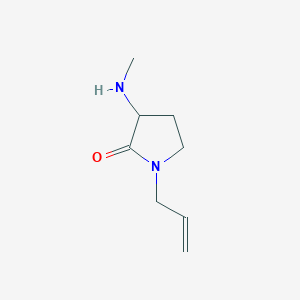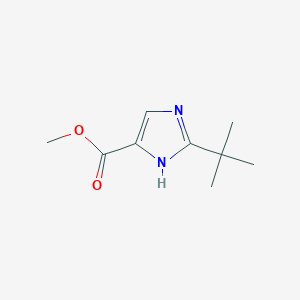
3-(1-methyl-1H-pyrazol-4-yl)piperidine
Übersicht
Beschreibung
“3-(1-methyl-1H-pyrazol-4-yl)piperidine” is a compound that contains a pyrazole nucleus, which is a five-membered heterocyclic moiety . Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characterization
A study by Richter et al. (2009) demonstrated the synthesis of tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, showcasing the compound's potential in chemical synthesis and the formation of complex molecular structures. The pyrazole and piperidine moieties' interplay offers diverse chemical reactivity, useful for developing novel compounds with potential biological activities (Richter, Kath, Rheingold, DiPasquale, & Yanovsky, 2009).
Fussell et al. (2012) reported a robust three-step synthesis for 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in Crizotinib's synthesis, demonstrating the compound's significance in the synthesis of pharmaceutical agents. This work highlights the importance of such intermediates in the scalable production of therapeutically relevant drugs (Fussell, Luan, Peach, & Scotney, 2012).
Biological Activities and Applications
The molecular interaction study by Shim et al. (2002) on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a compound structurally related to 3-(1-methyl-1H-pyrazol-4-yl)piperidine, with the CB1 cannabinoid receptor, provided insights into antagonist activity at cannabinoid receptors. Such studies are crucial for understanding receptor-ligand interactions and developing new therapeutic agents (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Kalaria et al. (2014) synthesized a novel combinatorial library of fused pyran derivatives incorporating the 1H-pyrazole moiety, demonstrating significant in vitro antibacterial and antimalarial activities. This research underscores the potential of pyrazole derivatives in developing new antimicrobial agents (Kalaria, Satasia, & Raval, 2014).
Matulevičiūtė et al. (2021) developed a series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as novel heterocyclic amino acids, highlighting the utility of such compounds as building blocks in peptide synthesis and drug design. The study presents the compounds' synthesis and characterization, contributing to the expansion of available molecules for pharmaceutical development (Matulevičiūtė, Arbačiauskienė, Kleizienė, Kederienė, Ragaitė, Dagilienė, Bieliauskas, Milišiūnaitė, Sløk, & Šačkus, 2021).
Eigenschaften
IUPAC Name |
3-(1-methylpyrazol-4-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-12-7-9(6-11-12)8-3-2-4-10-5-8/h6-8,10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNNCYGEVJOKGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methyl-1H-pyrazol-4-yl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[(1-Methylpyrrolidin-3-yl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B1427900.png)
![[2-(2-Chlorobenzyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1427902.png)


![1-(2-Nitroethenyl)-4-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B1427907.png)
![N-[(4-bromothiophen-2-yl)methyl]-N-methylcyclopropanamine](/img/structure/B1427908.png)






![[4-Methyl-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1427920.png)